(2S,6S)-2,6-二烯丙基-4-甲基-1,2,3,6-四氢吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

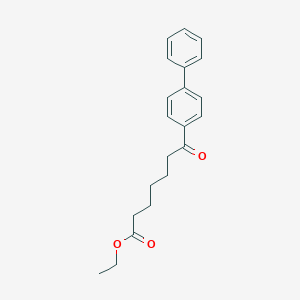

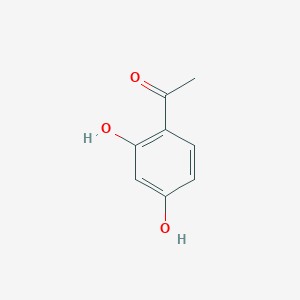

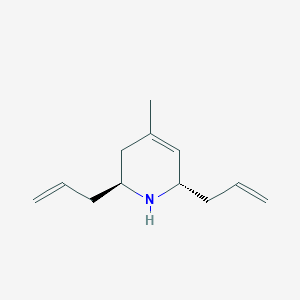

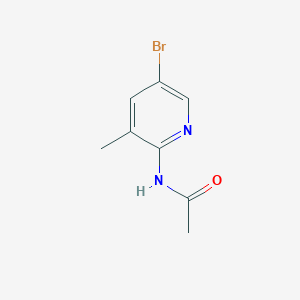

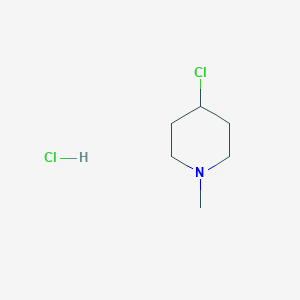

“(2S,6S)-2,6-Diallyl-4-methyl-1,2,3,6-tetrahydropyridine” is a chemical compound with the molecular formula C12H19N . It is also known by its IUPAC name "(2S,6S)-2,6-diallyl-1,2,3,6-tetrahydropyridine hydrochloride" .

Molecular Structure Analysis

The molecular structure of “(2S,6S)-2,6-Diallyl-4-methyl-1,2,3,6-tetrahydropyridine” consists of a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The ring is substituted with two allyl groups and one methyl group .科学研究应用

帕金森病中的神经保护机制

研究表明,了解帕金森病 (PD) 中涉及的分子机制至关重要,重点关注与四氢吡啶衍生物具有结构相似性的神经毒素,如 1-甲基-4-苯基-1,2,3,6-四氢吡啶 (MPTP)。这种神经毒素用于对各种研究中的 PD 进行建模,突出了 CYP450 2E1 酶在增强神经毒素诱导的帕金森病中的关键作用。这些见解促使人们探索针对神经毒素的保护策略,包括导致神经退行性疾病的环境因素 (F. Vaglini 等,2013; P. Landrigan 等,2005)。

杂环化合物的合成和应用

对 1,4-二氢吡啶(一类含氮杂环化合物)的研究具有相关性,因为它们具有广泛的生物学应用。这些化合物主要通过原子经济反应合成,突出了高效且环保的方法。这对生物活性化合物的合成具有影响,包括与四氢吡啶衍生物相关的化合物 (H. S. Sohal,2021)。

化学传感器的发展

4-甲基-2,6-二甲酰苯酚 (DFP) 是开发化学传感器的关键荧光平台。这些化学传感器旨在检测各种分析物,包括金属离子和中性分子,展示了相关化合物在分析化学中的结构灵活性和应用广度 (P. Roy,2021)。

膦酸的应用

对结构上与吡啶衍生物相关的膦酸的研究表明,它们在生物活性、超分子材料以及作为表面功能化的官能团方面具有广泛的应用。这项研究强调了具有吡啶样结构的化合物在化学和材料科学中的多功能作用 (C. M. Sevrain 等,2017)。

作用机制

Target of Action

The primary targets of (2S,6S)-2,6-Diallyl-4-methyl-1,2,3,6-tetrahydropyridine are the mammalian target of rapamycin (mTOR) and the α7-nicotinic acetylcholine receptor . The mTOR is a central regulator of cell growth and proliferation, while the α7-nicotinic acetylcholine receptor plays a crucial role in neurotransmission .

Mode of Action

(2S,6S)-2,6-Diallyl-4-methyl-1,2,3,6-tetrahydropyridine interacts with its targets, leading to increased activity and function of mTOR . It also exhibits antagonistic activity at the α7-nicotinic acetylcholine receptor . These interactions result in changes in cellular processes, including binding, biocatalysis, and transport .

Biochemical Pathways

The compound affects several biochemical pathways. It increases the phosphorylation of mTOR and its downstream targets, leading to alterations in cellular processes, biological regulation processes, biological metabolism processes, and stress reaction processes . It also promotes the de novo protein synthesis of monomeric serine racemase .

Pharmacokinetics

(2S,6S)-2,6-Diallyl-4-methyl-1,2,3,6-tetrahydropyridine, along with its metabolites, readily crosses the blood-brain barrier . This property significantly impacts its bioavailability, allowing it to exert its effects directly within the central nervous system .

Result of Action

The action of (2S,6S)-2,6-Diallyl-4-methyl-1,2,3,6-tetrahydropyridine results in molecular and cellular effects. It leads to the activation of the mTOR pathway in a concentration-dependent manner, resulting in a significantly higher expression of serine racemase . This contributes to the molecular effects produced by subanesthetic doses of the compound .

属性

IUPAC Name |

(2S,6S)-4-methyl-2,6-bis(prop-2-enyl)-1,2,3,6-tetrahydropyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-4-6-11-8-10(3)9-12(13-11)7-5-2/h4-5,8,11-13H,1-2,6-7,9H2,3H3/t11-,12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDKVHGIIDKMPBK-RYUDHWBXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(NC(C1)CC=C)CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@@H](N[C@H](C1)CC=C)CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,6S)-2,6-Diallyl-4-methyl-1,2,3,6-tetrahydropyridine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bis(10-hydroxybenzo[H]quinolinato)beryllium](/img/structure/B118702.png)

![3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene](/img/structure/B118709.png)